lithium(1+) 5-(4-bromo-3-nitrophenyl)-1H-1,2,4-triazole-3-carboxylate
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Overview
Description
Lithium(1+) 5-(4-bromo-3-nitrophenyl)-1H-1,2,4-triazole-3-carboxylate is a complex organic compound that features a lithium ion coordinated to a triazole ring substituted with a bromonitrophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of lithium(1+) 5-(4-bromo-3-nitrophenyl)-1H-1,2,4-triazole-3-carboxylate typically involves multi-step organic reactions. One common method includes the bromination of an aromatic precursor followed by nitration to introduce the nitro group. The triazole ring is then formed through cyclization reactions involving hydrazine derivatives and carboxylic acid precursors.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for bromination and nitration steps to ensure safety and efficiency. The cyclization and lithium incorporation steps are also scaled up using batch reactors with precise control over reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
Types of Reactions
Lithium(1+) 5-(4-bromo-3-nitrophenyl)-1H-1,2,4-triazole-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The bromine atom can be substituted with other nucleophiles through nucleophilic aromatic substitution.
Substitution: The triazole ring can participate in electrophilic substitution reactions
Common Reagents and Conditions
Common reagents for these reactions include reducing agents like sodium borohydride for nitro reduction, and nucleophiles such as amines or thiols for substitution reactions. Reaction conditions typically involve solvents like dimethyl sulfoxide (DMSO) or acetonitrile and may require catalysts such as palladium or copper salts .
Major Products
Major products from these reactions include substituted triazoles, aminophenyl derivatives, and various other functionalized aromatic compounds .
Scientific Research Applications
Lithium(1+) 5-(4-bromo-3-nitrophenyl)-1H-1,2,4-triazole-3-carboxylate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for creating complex molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of advanced materials, including polymers and metal-organic frameworks (MOFs)
Mechanism of Action
The mechanism of action of lithium(1+) 5-(4-bromo-3-nitrophenyl)-1H-1,2,4-triazole-3-carboxylate involves its interaction with specific molecular targets. The bromonitrophenyl group can engage in halogen bonding, while the triazole ring can coordinate with metal ions or participate in hydrogen bonding. These interactions can modulate biological pathways or catalytic processes, making the compound useful in various applications .
Comparison with Similar Compounds
Similar Compounds
- 1-(3-Bromo-4-nitrophenyl)ethanone
- 4-Bromo-3’-nitroacetophenone
- 2-(4-bromo-3-nitrophenyl)-4,6-bis(4-bromophenyl)-1,3,5-triazine
Uniqueness
Lithium(1+) 5-(4-bromo-3-nitrophenyl)-1H-1,2,4-triazole-3-carboxylate is unique due to the presence of the lithium ion, which imparts distinct chemical properties and reactivity. The combination of the bromonitrophenyl group with the triazole ring also provides a versatile scaffold for further functionalization and application .
Properties
Molecular Formula |
C9H4BrLiN4O4 |
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Molecular Weight |
319.0 g/mol |
IUPAC Name |
lithium;3-(4-bromo-3-nitrophenyl)-1H-1,2,4-triazole-5-carboxylate |
InChI |
InChI=1S/C9H5BrN4O4.Li/c10-5-2-1-4(3-6(5)14(17)18)7-11-8(9(15)16)13-12-7;/h1-3H,(H,15,16)(H,11,12,13);/q;+1/p-1 |
InChI Key |
TUJZZWPTGGNUAH-UHFFFAOYSA-M |
Canonical SMILES |
[Li+].C1=CC(=C(C=C1C2=NNC(=N2)C(=O)[O-])[N+](=O)[O-])Br |
Origin of Product |
United States |
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